Amine vs. Carboxylic Acid Conjugation Handle
AP1867-3-(aminoethoxy) differs from the parent compound AP1867 by substitution of a carboxylic acid group with a 2-aminoethoxy moiety at the meta-position of the phenyl ring. This structural modification replaces the -OCH2COOH terminus (molecular weight 693.78 g/mol) with an -OCH2CH2NH2 terminus (molecular weight 678.81 g/mol), eliminating the need for carboxylate activation prior to conjugation . The primary amine enables direct coupling to E3 ligase ligand-linker conjugates bearing amine-reactive groups, reducing synthetic steps and potential side reactions associated with carbodiimide-mediated amide bond formation [1]. The functional group change is essential for the synthesis of FKBP12 F36V-directed PROTACs as described in the dTAG system literature [1].
| Evidence Dimension | Functional group for covalent conjugation |
|---|---|
| Target Compound Data | Primary amine (-OCH2CH2NH2); MW 678.81; CAS 2127390-15-0 |
| Comparator Or Baseline | AP1867: Carboxylic acid (-OCH2COOH); MW 693.78; CAS 195514-23-9 |
| Quantified Difference | Reactive handle: nucleophilic amine (target) vs. electrophilic carboxylic acid (comparator) requiring activation |
| Conditions | PROTAC linker conjugation chemistry |
Why This Matters
The primary amine enables one-step conjugation to pre-activated E3 ligand-linkers, reducing synthetic complexity and improving PROTAC assembly yield compared to carboxylic acid precursors requiring separate activation steps.
- [1] Nabet B, et al. The dTAG system for immediate and target-specific protein degradation. Nat Chem Biol. 2018;14(5):431-441. View Source
